Cas no 928767-18-4 (5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine)

5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrazolopyrimidine core with chloro and ethyl substituents. Its structure confers reactivity suitable for further functionalization, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The dichloro groups enhance electrophilic reactivity, facilitating nucleophilic substitution reactions, while the ethyl group improves solubility in organic solvents. This compound is particularly useful in the synthesis of purine analogs and kinase inhibitors due to its rigid, fused-ring system. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its well-defined chemical properties make it a reliable building block for targeted molecular design.
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine structure
928767-18-4 structure
Product name:5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
CAS No:928767-18-4
MF:C7H6Cl2N4
MW:217.055338382721
CID:4665768
PubChem ID:86100565

5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
    • SB17529
    • SCHEMBL18359300
    • 928767-18-4
    • MFCD27987945
    • F93438
    • Inchi: 1S/C7H6Cl2N4/c1-2-13-5-4(3-10-13)11-7(9)12-6(5)8/h3H,2H2,1H3
    • InChI Key: AANGWRILLZTMJI-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC(Cl)=C2N(CC)N=CC2=N1

Computed Properties

  • Exact Mass: 215.9969516g/mol
  • Monoisotopic Mass: 215.9969516g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6Ų
  • XLogP3: 2.2

5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7007-500MG
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
928767-18-4 95%
500MG
¥ 2,989.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7007-5G
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
928767-18-4 95%
5g
¥ 13,444.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7007-1G
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
928767-18-4 95%
1g
¥ 4,481.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7007-10G
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
928767-18-4 95%
10g
¥ 22,407.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7007-250mg
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
928767-18-4 97%
250mg
¥1958.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7007-1g
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
928767-18-4 97%
1g
¥4889.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548050-1g
5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
928767-18-4 98%
1g
¥7760.00 2024-04-25
Ambeed
A226660-250mg
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
928767-18-4 97%
250mg
$386.0 2024-04-16
Ambeed
A226660-100mg
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
928767-18-4 97%
100mg
$231.0 2024-04-16
abcr
AB595705-250mg
5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine; .
928767-18-4
250mg
€528.90 2024-07-19

Additional information on 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Comprehensive Overview of 5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 928767-18-4)

5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 928767-18-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This pyrazolo[4,3-d]pyrimidine derivative is characterized by its dichloro and ethyl substituents, which contribute to its reactivity and potential applications. Researchers are increasingly exploring its role in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

The compound's molecular formula, C7H6Cl2N4, highlights its nitrogen-rich framework, a feature shared with many bioactive molecules. Its dichloro-substituted pyrimidine ring system is analogous to structures found in FDA-approved drugs, making it a valuable scaffold for medicinal chemistry. Recent studies have investigated its potential in targeting ATP-binding sites of enzymes, a hot topic in cancer and inflammation research.

In the context of current scientific trends, 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine aligns with the growing demand for small-molecule modulators of protein-protein interactions. Its heterocyclic core allows for diverse functionalization, addressing the need for structure-activity relationship (SAR) optimization—a frequent search query among medicinal chemists. The compound's logP and hydrogen-bonding capacity also make it relevant to discussions about drug-likeness and Lipinski's Rule of Five compliance.

From a synthetic chemistry perspective, the ethyl-pyrazolo moiety in this compound offers insights into regioselective functionalization strategies, a subject of numerous recent publications. Its chloro groups serve as handles for cross-coupling reactions, connecting to the broader interest in palladium-catalyzed transformations—one of the most searched topics in organic synthesis forums. The compound's stability under various pH conditions also makes it suitable for high-throughput screening applications.

Analytical characterization of CAS 928767-18-4 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy, techniques frequently discussed in quality control circles. Its crystalline properties have implications for formulation development, particularly in addressing the pharmaceutical industry's focus on bioavailability enhancement. These aspects respond to common queries about API characterization in drug development pipelines.

Environmental and green chemistry considerations surrounding halogenated compounds like this pyrazolopyrimidine derivative are increasingly relevant. Researchers are examining sustainable synthesis routes and catalytic degradation methods—topics trending in environmental science publications. The compound's ecological impact assessment data meets the growing demand for benign-by-design chemicals in industrial applications.

In material science, the π-conjugated system of 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine has sparked interest for potential organic electronic applications. Its electron-deficient character makes it a candidate for n-type semiconductors, connecting to searches about flexible electronics and optoelectronic materials. This interdisciplinary potential reflects the compound's versatility beyond traditional pharmaceutical uses.

The commercial availability of CAS 928767-18-4 from specialty chemical suppliers has facilitated its adoption in various research programs. Quality specifications often include discussions about residual solvent levels and heavy metal content—key concerns for researchers filtering supplier catalogs. The compound's storage stability under nitrogen atmosphere is another practical consideration frequently queried by laboratory personnel.

Patent literature reveals growing intellectual property activity around pyrazolo[4,3-d]pyrimidine derivatives, with 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine serving as a key intermediate in several claimed therapeutic applications. This aligns with industry searches for novel heterocyclic scaffolds with improved pharmacokinetic profiles. The compound's metabolic stability in preclinical models is an area of particular investigation.

Emerging computational chemistry approaches are being applied to understand the molecular docking potential of this scaffold. Virtual screening studies leverage its three-dimensional conformation to predict binding affinities—a methodology dominating recent cheminformatics literature. These computational insights complement experimental data to address the pharmaceutical industry's need for rational drug design strategies.

Scale-up synthesis of 928767-18-4 presents interesting engineering challenges that resonate with process chemistry discussions. Optimization of chlorination conditions and ethylation steps are technical aspects frequently explored in chemical engineering forums. The compound's purification methodologies also contribute to ongoing dialogues about chromatography-free isolation techniques.

In academic settings, 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine serves as an instructive example for teaching heterocyclic chemistry principles. Its synthesis illustrates key concepts in ring-forming reactions and protecting group strategies—fundamental topics in graduate organic chemistry curricula. This educational dimension responds to frequent searches for teaching laboratory experiments with pharmaceutical relevance.

The compound's spectroscopic fingerprints are valuable for analytical method development, particularly in structure elucidation training. Its characteristic UV-Vis absorption and vibrational modes provide case studies for spectroscopy courses addressing common interpretation challenges. These applications connect to the growing emphasis on analytical chemistry skills in life sciences education.

Looking forward, 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine continues to inspire innovation across multiple disciplines. Its structural features position it as a versatile building block for addressing contemporary challenges in medicinal chemistry, materials science, and chemical biology. The compound exemplifies how targeted molecular design can yield multifunctional scaffolds with broad scientific utility.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:928767-18-4)5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
A1094495
Purity:99%/99%
Quantity:500mg/1g
Price ($):579.0/856.0